

A Comprehensive Technical Guide to (R)-Funapide

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Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B607567

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Funapide, with the Chemical Abstracts Service (CAS) number 1259933-15-7, is the R-enantiomer of the potent voltage-gated sodium channel (VGSC) blocker, Funapide (CAS: 1259933-16-8). Funapide, also known as TV-45070 and XEN402, has been investigated as a novel analgesic for a variety of chronic pain conditions. It primarily targets the Nav1.7 and Nav1.8 sodium channel subtypes, which are crucial in pain signaling pathways. **(R)-Funapide** is consistently reported as the less active of the two enantiomers, making the (S)-enantiomer (Funapide) the eutomer for sodium channel inhibition.[1] This technical guide provides a detailed overview of the core scientific and technical information available for **(R)-Funapide**, intended to support research and development activities.

Molecular Structure and Physicochemical Properties

The molecular structure of **(R)-Funapide** is depicted below. It is a complex spirocyclic oxindole derivative.

IUPAC Name: (7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][2][3]benzodioxole-7,3'-indole]-2'-one

Molecular Formula: C₂₂H₁₄F₃NO₅

Molecular Weight: 429.35 g/mol

A summary of the key physicochemical properties of Funapide (the racemate or the more active (S)-enantiomer, as specific data for the (R)-enantiomer is limited) is provided in the table below.

Property	Value	Source
CAS Number	1259933-15-7	Internal
Molecular Formula	C ₂₂ H ₁₄ F ₃ NO ₅	[3]
Molecular Weight	429.35 g/mol	[3]
Solubility	Soluble in DMSO	[4]
logP	3.58	[5]
Water Solubility	0.0341 mg/mL (predicted)	[5]
pKa (Strongest Basic)	-3.1 (predicted)	[5]
Topological Polar Surface Area	61.1 Å ²	[5]

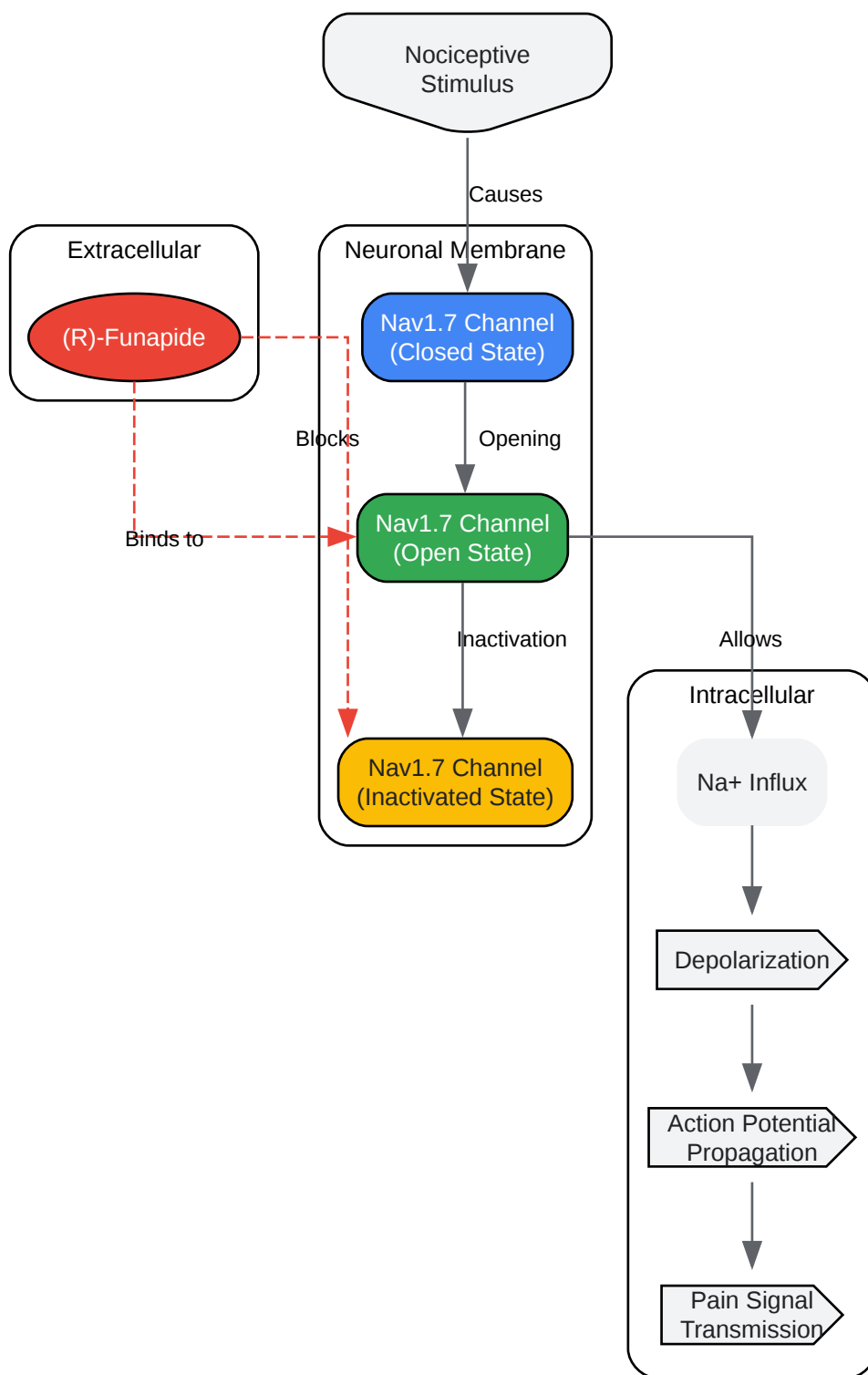
Mechanism of Action

Funapide exerts its analgesic effects by blocking voltage-gated sodium channels, with a notable potency for the Nav1.7 and Nav1.8 subtypes. These channels are critical for the initiation and propagation of action potentials in nociceptive neurons. While **(R)-Funapide** is the less active enantiomer, the (S)-enantiomer, Funapide, has demonstrated potent, state-dependent inhibition of several Nav channels. The table below summarizes the inhibitory activity of Funapide against a panel of sodium channel subtypes. Specific quantitative data for **(R)-Funapide** is not readily available in the public domain, though it is understood to be significantly less potent.

Target	IC ₅₀ (nM)
Nav1.2	601
Nav1.5	84
Nav1.6	173
Nav1.7	54

Data presented is for Funapide ((S)-enantiomer).[2]

The mechanism of action involves the physical occlusion of the channel pore, preventing the influx of sodium ions that is necessary for depolarization and signal transmission.



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Figure 1. Simplified signaling pathway of Nav1.7 inhibition by **(R)-Funapide**.

Synthesis

The synthesis of Funapide and its enantiomers is a multi-step process. While a detailed, step-by-step protocol for the specific synthesis of **(R)-Funapide** is not publicly available, the literature describes the synthesis of a key precursor. The synthesis of the racemic compound, (\pm)-XEN402, has been reported and involves an iron(III)-catalyzed arylation of a spiro-epoxyoxindole with phenols. The enantiomers can then be separated or synthesized stereoselectively. One reported approach involves an asymmetric aldol reaction catalyzed by a bifunctional thiourea or a tailored squaramide group to achieve the desired stereochemistry.

Experimental Protocols

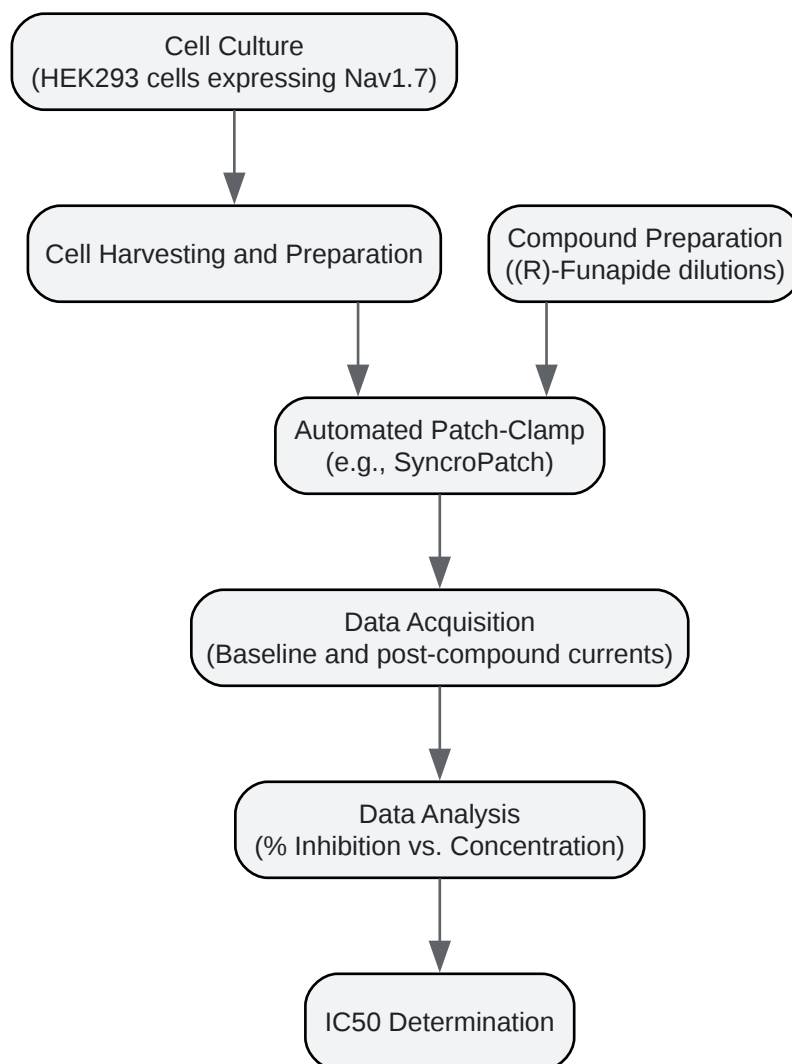
The primary method for characterizing the activity of compounds like **(R)-Funapide** on voltage-gated sodium channels is patch-clamp electrophysiology. Both manual and automated patch-clamp systems are utilized to measure the ion currents through the channels in the presence and absence of the compound.

Automated Patch-Clamp Electrophysiology Protocol (General)

This protocol is a generalized workflow for assessing the inhibitory activity of a test compound on a specific Nav channel subtype expressed in a mammalian cell line (e.g., HEK293).

- Cell Culture: Stably transfected cells expressing the human Nav channel of interest are cultured to ~80% confluency.
- Cell Preparation: Cells are harvested, washed, and resuspended in an appropriate extracellular solution for automated patch-clamp recording.
- Compound Preparation: **(R)-Funapide** is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted to the desired test concentrations in the extracellular solution.
- Automated Patch-Clamp:
 - The automated patch-clamp system (e.g., SyncroPatch, QPatch) is primed with intracellular and extracellular solutions.

- Cells are captured on the recording chip, and a giga-seal is formed.
- Whole-cell configuration is established.
- A voltage protocol is applied to elicit sodium currents. This typically involves holding the cell at a potential where the channels are in a resting state and then applying a depolarizing pulse to open the channels.
- Baseline currents are recorded.
- The test compound at various concentrations is applied, and the currents are recorded again after a set incubation period.
- Data Analysis:
 - The peak inward sodium current is measured before and after compound application.
 - The percentage of inhibition is calculated for each concentration.
 - An IC_{50} value is determined by fitting the concentration-response data to a logistical equation.



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